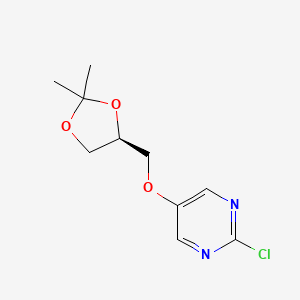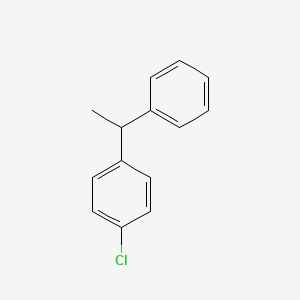
3-Fluoro-5-isopropyl-benzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-isopropyl-benzylamine is an organic compound that belongs to the class of substituted benzylamines It features a benzene ring substituted with a fluorine atom at the 3-position and an isopropyl group at the 5-position, along with a benzylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-isopropyl-benzylamine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-fluoro-5-isopropyl-benzyl chloride with ammonia or an amine source under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach could be the catalytic hydrogenation of a precursor compound, such as 3-fluoro-5-isopropyl-benzonitrile, using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas. This method allows for the selective reduction of the nitrile group to the corresponding amine.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-isopropyl-benzylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium iodide (NaI) in polar solvents like dimethyl sulfoxide (DMSO) are typical.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted benzylamines with different functional groups.
Aplicaciones Científicas De Investigación
3-Fluoro-5-isopropyl-benzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-isopropyl-benzylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its fluorine and isopropyl substituents can influence its reactivity and binding affinity to target molecules, potentially affecting biological pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
Isopropylbenzylamine: Similar structure but lacks the fluorine atom.
3-Fluoro-benzylamine: Similar structure but lacks the isopropyl group.
5-Isopropyl-benzylamine: Similar structure but lacks the fluorine atom.
Uniqueness
3-Fluoro-5-isopropyl-benzylamine is unique due to the presence of both the fluorine atom and the isopropyl group on the benzene ring
Propiedades
Fórmula molecular |
C10H14FN |
|---|---|
Peso molecular |
167.22 g/mol |
Nombre IUPAC |
(3-fluoro-5-propan-2-ylphenyl)methanamine |
InChI |
InChI=1S/C10H14FN/c1-7(2)9-3-8(6-12)4-10(11)5-9/h3-5,7H,6,12H2,1-2H3 |
Clave InChI |
ANXHHSLBCWQAMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1)CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(S)-2-(Adamantan-1-yl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetonitrile](/img/structure/B12067448.png)
![N-(7-((2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B12067451.png)






